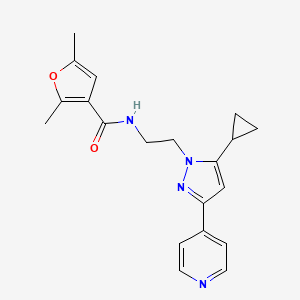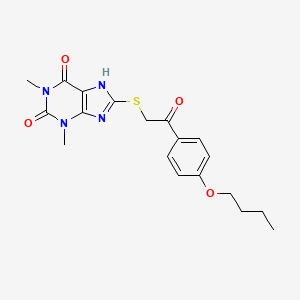
8-((2-(4-butoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((2-(4-butoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BPEC, and it has been found to have a variety of interesting properties that make it useful for a range of different applications.
Applications De Recherche Scientifique
Pharmacological Properties and Receptor Affinity
Research on related purine-2,6-dione derivatives highlights their potential as ligands for various serotonin receptors, showing promising anxiolytic and antidepressant properties. For instance, certain 8-aminoalkyl derivatives have shown significant affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating their potential in developing new psychotropic medications. These compounds have demonstrated effects in in vivo models, suggesting possible applications in treating depression and anxiety disorders (Chłoń-Rzepa et al., 2013).
Synthesis and Chemical Properties
The synthesis of related compounds, such as the reaction of 3-cyanopyridine-2(1H)-thiones with certain xanthene derivatives, illustrates the chemical versatility and potential for creating complex heterocyclic systems. This research provides insights into constructing penta- and hexacyclic heterocyclic systems, which are valuable for developing new chemical entities with potential pharmacological applications (Dotsenko et al., 2012).
Antioxidant and DNA Cleavage Activities
The development of coumarin-purine hybrids has been explored for their antioxidant properties and DNA cleavage capabilities. Such studies are crucial for identifying compounds that could mitigate oxidative stress or serve as leads for anticancer therapies. A microwave-assisted synthesis protocol for these hybrids demonstrated significant DPPH scavenging activity, suggesting their potential as antioxidants. Additionally, DNA cleavage studies indicate these compounds' possible applications in targeting genetic materials in cancer therapy (Mangasuli et al., 2019).
Propriétés
IUPAC Name |
8-[2-(4-butoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-4-5-10-27-13-8-6-12(7-9-13)14(24)11-28-18-20-15-16(21-18)22(2)19(26)23(3)17(15)25/h6-9H,4-5,10-11H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJFELWWAUGQEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([3,3'-Bipyridin]-5-ylmethyl)-3-cyclopentylurea](/img/structure/B2386136.png)


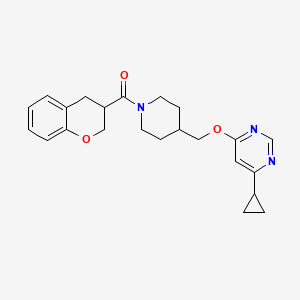
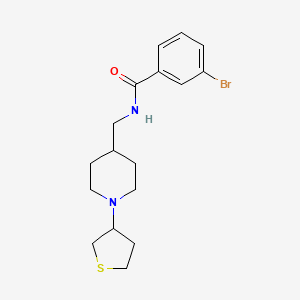
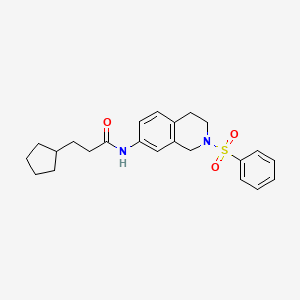
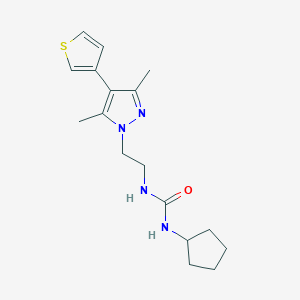

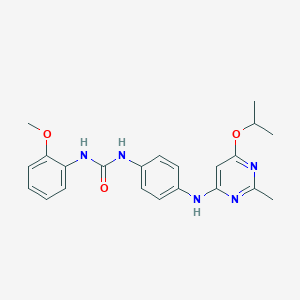
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B2386153.png)

![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2386155.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2386157.png)
